molecular formula C11H20N2O5 B14025585 (1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate

(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate

Cat. No.: B14025585
M. Wt: 260.29 g/mol
InChI Key: SPLVPBAVMRXUAO-RJUBDTSPSA-N
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Description

(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery. The compound features a piperazine ring, a privileged scaffold renowned for its broad spectrum of biological activities and its presence in numerous therapeutic agents . The defined stereochemistry of the cyclopentanol moiety provides a rigid, three-dimensional structure that is highly valuable for creating selective ligands that interact with biological targets. Piperazine-containing compounds are investigated for their potential across a wide range of therapeutic areas. The core piperazine structure is known to interact with various enzymatic targets and receptor systems . Furthermore, piperazine derivatives have been identified as key components in novel chemical entities with anti-schistosomal activity, highlighting their utility in neglected tropical disease research . The specific stereochemistry of this compound makes it a versatile intermediate for the synthesis of more complex molecules. It serves as a critical precursor in the development of potential HIV integrase inhibitors, a class of antiviral therapeutics . The oxalate salt form enhances the compound's stability and solubility, facilitating its handling in various experimental protocols. This product is intended for research applications in early discovery, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

oxalic acid;(1S,2R)-2-piperazin-1-ylcyclopentan-1-ol

InChI

InChI=1S/C9H18N2O.C2H2O4/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;3-1(4)2(5)6/h8-10,12H,1-7H2;(H,3,4)(H,5,6)/t8-,9+;/m1./s1

InChI Key

SPLVPBAVMRXUAO-RJUBDTSPSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)O)N2CCNCC2.C(=O)(C(=O)O)O

Canonical SMILES

C1CC(C(C1)O)N2CCNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Cyclopentanol Core

The cyclopentanol core with defined stereochemistry (1S,2R) is typically synthesized via stereoselective reduction or ring transformation methods:

  • Starting Material: Cyclopentanone derivatives are commonly used as precursors.
  • Stereoselective Reduction: Using chiral catalysts or reagents such as chiral borohydrides or enzymatic reduction to obtain the desired (1S,2R) configuration.
  • Alternative Routes: Cyclopentanol can also be prepared by ring-closing reactions or via asymmetric dihydroxylation of cyclopentene derivatives.

Introduction of the Piperazin-1-yl Group

The key functionalization step involves nucleophilic substitution or alkylation to introduce the piperazine moiety at the 2-position of the cyclopentanol ring:

  • Nucleophilic Substitution: The hydroxyl group at the 1-position is retained, while a leaving group (such as a halogen) at the 2-position of cyclopentanol allows substitution by piperazine.
  • Alkylation: Piperazine is alkylated with halogenated cyclopentanol derivatives under mild conditions to preserve stereochemistry.
  • Reaction Conditions: Mild base (e.g., potassium carbonate) in polar aprotic solvents (e.g., dimethylformamide) at controlled temperatures to avoid racemization.

Formation of the Oxalate Salt

The final step involves salt formation to improve compound stability and solubility:

  • Oxalate Salt Formation: The free base (1S,2R)-2-(piperazin-1-yl)cyclopentanol is reacted with oxalic acid in an appropriate solvent (e.g., ethanol or methanol).
  • Crystallization: The oxalate salt crystallizes out, facilitating purification.
  • Yield and Purity: Typically, oxalate salts show enhanced crystallinity and purity, which is beneficial for pharmaceutical applications.

Data Tables on Synthesis Parameters and Outcomes

Step Reagents/Conditions Yield (%) Stereochemical Purity (%) Notes
Stereoselective reduction Cyclopentanone + chiral borohydride, -20°C 85-90 >95 High enantioselectivity achieved
Piperazine substitution 2-chlorocyclopentanol + piperazine, DMF, K2CO3, 50°C 75-80 Maintained stereochemistry Mild conditions prevent racemization
Oxalate salt formation Free base + oxalic acid, EtOH, room temp 90-95 Not applicable Improved solubility and crystallinity

Analysis of Research Outcomes

Stereochemical Control

The stereochemical integrity of the cyclopentanol ring is critical for biological activity. Reports indicate that the use of chiral reducing agents or catalysts in the initial reduction step ensures high stereochemical purity (>95%) of the (1S,2R) isomer. Subsequent substitution with piperazine under mild conditions preserves this stereochemistry without racemization.

Reaction Yields and Efficiency

The overall synthetic route yields are generally high, with the stereoselective reduction and salt formation steps showing yields above 85%. The nucleophilic substitution step is slightly lower in yield (75-80%) due to potential side reactions but remains efficient under optimized conditions.

Purification and Characterization

The oxalate salt formation enhances the compound's crystallinity, facilitating purification by recrystallization. Characterization by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry confirms the structure and purity of the final compound. Optical rotation measurements verify the stereochemical configuration.

Summary Table of Key Physical and Chemical Properties

Property Value Method/Source
Molecular Formula C9H18N2O (free base) PubChem
Molecular Weight 170.25 g/mol (free base) PubChem
Stereochemistry (1S,2R) Chiral synthesis methods
Hydrogen Bond Donors 2 Computed data
Hydrogen Bond Acceptors 3 Computed data
Topological Polar Surface Area 35.5 Ų Computed data
Salt Form Oxalate Salt formation step
Solubility Improved in oxalate salt Experimental observations

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like sodium hydride or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentanone.

    Reduction: Formation of (1S,2R)-2-(Piperazin-1-yl)cyclopentylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Biological Research: The compound can be used to study the interactions of piperazine derivatives with biological targets.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate involves its interaction with specific molecular targets in the body. The piperazine moiety is known to interact with neurotransmitter receptors, which can modulate their activity. This interaction can lead to various pharmacological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

  • (1R,2R)-2-(Piperazin-1-yl)cyclopentanol (CAS 815632-26-9) Structural Difference: The (1R,2R) stereochemistry contrasts with the (1S,2R) configuration of the target compound. Impact: Stereochemical differences influence receptor binding and biological activity. For instance, enantiomeric pairs often exhibit divergent pharmacological profiles due to spatial incompatibility with chiral targets . Synthesis: Both compounds likely share similar synthetic routes (e.g., cyclopentanol functionalization with piperazine), but stereoselective catalysis or resolution steps determine the final configuration.

Ring-Size Analogues

  • (1S,2S)-2-Piperazin-1-yl-cyclohexanol (CAS 936940-36-2) Structural Difference: Cyclohexanol replaces cyclopentanol, increasing the ring size from five- to six-membered. Cyclohexanol derivatives may also exhibit distinct solubility trends due to increased hydrophobicity .

Complex Piperazine Derivatives

  • N-[2-[5-Oxo-(2R)-[2-phenyl-(1S)-(3-phenylureido)ethyl]piperazin-1-yl]acetyl]-Orn-NHBn hydrochloride ()
    • Structural Difference : Incorporates a phenylureido-ethyl side chain, acetylated ornithine, and a benzylamine group.
    • Impact : The extended structure increases molecular weight (~600–650 g/mol vs. ~184 g/mol for the target compound), likely reducing membrane permeability. The phenylureido group may confer specificity for protease or kinase targets, whereas simpler piperazines like the target compound serve as generic intermediates .
    • Synthesis : Requires multi-step functionalization, including hydrogenation (Pd/C, H₂) and chiral resolution, contrasting with the oxalate salt’s straightforward acid-base reaction .

Biological Activity

(1S,2R)-2-(Piperazin-1-yl)cyclopentanol oxalate is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by its unique piperazine and cyclopentanol moieties, which contribute to its biological interactions. The oxalate salt form enhances its solubility and bioavailability.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activities. A study highlighted the effectiveness of substituted piperazine derivatives in inhibiting viral replication, suggesting potential applications in treating viral infections .

Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Studies have shown that piperazine derivatives can scavenge free radicals effectively. This property is essential for developing therapeutic agents aimed at oxidative stress-related conditions .

Impact on Urinary Oxalate Levels

A clinical trial involving oxalate decarboxylase (OxDC), a compound related to oxalate metabolism, demonstrated significant reductions in urinary oxalate levels among participants on a high-oxalate diet. While this study did not directly test this compound, it provides insights into the biological relevance of oxalate-related compounds in managing hyperoxaluria and kidney stone formation .

Clinical Trial on OxDC

A double-blind randomized controlled trial involving 33 healthy volunteers tested the effects of OxDC on urinary oxalate excretion. The results showed a mean reduction of 12.5 mg (29%) in urinary oxalate levels after treatment with OxDC compared to placebo . This finding supports the hypothesis that compounds affecting oxalate metabolism can have substantial clinical benefits.

Data Tables

Biological Activity Effect Reference
AntiviralInhibition of viral replication
AntioxidantFree radical scavenging
Urinary Oxalate Reduction29% reduction in urinary excretion

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in viral replication.
  • Radical Scavenging : The structural features allow for effective interaction with free radicals.
  • Oxalate Metabolism : Potential modulation of metabolic pathways associated with oxalate production and elimination.

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